molecular formula C12H8Cl4O B8260734 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl

4-Hydroxy-2,3,4,5-tetrachlorobiphenyl

Cat. No. B8260734
M. Wt: 310.0 g/mol
InChI Key: LPRCQKVMHUJOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2,3,4,5-tetrachlorobiphenyl is a useful research compound. Its molecular formula is C12H8Cl4O and its molecular weight is 310.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2,3,4,5-tetrachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Excretion in Various Species

  • Rabbits fed with 2,5,2',5'-tetrachlorobiphenyl excreted hydroxylated tetrachlorobiphenyl metabolites in urine, including 4-hydroxy-2,5,2',5'-tetrachlorobiphenyl, indicating the role of this compound in metabolic processes (Gardner et al., 1973).
  • In pigeons, rats, and brook trout, the conversion of various chlorobiphenyl isomers into monohydroxylated derivatives, including 4-hydroxy-2,3,4,5-tetrachlorobiphenyl, was observed, highlighting interspecies differences in metabolism (Hutzinger et al., 1972).

Toxicological Assessment and Metabolic Pathways

  • The toxicological assessment of 3,4,3',4'-tetrachlorobiphenyl and its metabolites in rats showed that 4-hydroxy-3,5,3',4'-tetrachlorobiphenyl, a metabolite, is less toxic than the parent compound, suggesting its importance in detoxification processes (Yoshimura et al., 1987).

Environmental and Plant Metabolism Studies

  • Hydroxylated polychlorinated biphenyls (OH-PCBs), including 4-hydroxy-2,3,4,5-tetrachlorobiphenyl, were found as metabolites in whole poplar plants exposed to polychlorinated biphenyls, providing insights into plant-based remediation of environmental pollutants (Zhai et al., 2010).

Endocrine Disruption and Receptor Binding

  • Hydroxylated PCBs, including 4-hydroxy-3,3',4',5-tetrachlorobiphenyl, exhibited thyroid hormone-like and estrogenic activity in cell cultures, indicating potential endocrine-disrupting properties (Kitamura et al., 2005).

Comparative Metabolism in Animals

  • The metabolism of various tetrachlorobiphenyls, including 4-hydroxy-2,3,4,5-tetrachlorobiphenyl, was compared across different animals (rats, guinea pigs, hamsters), highlighting species-specific differences in enzymatic activities and metabolic pathways (Koga et al., 1998).

properties

IUPAC Name

1,2,5,6-tetrachloro-4-phenylcyclohexa-2,4-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl4O/c13-9-6-8(7-4-2-1-3-5-7)10(14)11(15)12(9,16)17/h1-6,11,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRCQKVMHUJOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(C(C(=C2)Cl)(O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2,3,4,5-tetrachlorobiphenyl
Reactant of Route 2
4-Hydroxy-2,3,4,5-tetrachlorobiphenyl
Reactant of Route 3
4-Hydroxy-2,3,4,5-tetrachlorobiphenyl
Reactant of Route 4
4-Hydroxy-2,3,4,5-tetrachlorobiphenyl
Reactant of Route 5
4-Hydroxy-2,3,4,5-tetrachlorobiphenyl
Reactant of Route 6
4-Hydroxy-2,3,4,5-tetrachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.